N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide

positional isomerism CNS drug discovery binding affinity prediction

No public SAR data exists to differentiate the 1-yl from the 5-yl indane positional isomer, creating an evidence gap for probe selection. This indane-piperidine carboxamide offers a unique 1-yl substitution pattern for head-to-head profiling. • Ideal for commissioned MAO-A/MAO-B IC50, sigma receptor, and GPCR selectivity panels vs. CAS 1428006-04-5 • Propargyl substituent enables metabolic stability benchmarking against rasagiline-class inhibitors • Available via custom synthesis with global shipping; request quote for mg-to-g scale

Molecular Formula C18H22N2O
Molecular Weight 282.387
CAS No. 1428057-81-1
Cat. No. B2550366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide
CAS1428057-81-1
Molecular FormulaC18H22N2O
Molecular Weight282.387
Structural Identifiers
SMILESC#CCN1CCC(CC1)C(=O)NC2CCC3=CC=CC=C23
InChIInChI=1S/C18H22N2O/c1-2-11-20-12-9-15(10-13-20)18(21)19-17-8-7-14-5-3-4-6-16(14)17/h1,3-6,15,17H,7-13H2,(H,19,21)
InChIKeyUMVQRCYGJBXJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Evidence for Indane-Piperidine Carboxamide


N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1428057-81-1) is a synthetic small molecule (MW 282.38 g/mol) combining an indane scaffold with a propargyl-substituted piperidine-4-carboxamide moiety . The structural architecture suggests potential utility as a central-nervous-system (CNS) research tool, given that the indane core is a privileged fragment in several clinically used monoamine oxidase B (MAO‑B) inhibitors . However, a comprehensive search of PubMed, Google Patents, major authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets returned no publicly available quantitative binding, potency, selectivity, safety, or pharmacokinetic data for this compound. As such, its differentiation from structurally related analogs cannot currently be supported by primary quantitative evidence.

Indane scaffold suggests potential CNS tool fit (MAO‑B inhibitor context)
No public binding, potency, or selectivity data available
Selection requires custom head‑to‑head profiling with positional isomer

Unvalidated Substitution Risks for Indane-Piperidine Carboxamide


Without quantitative structure-activity relationship (SAR) data, any assumption of interchangeability between N-(2,3-dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide and its closest analogs is scientifically unsupported and carries substantial risk of selecting a biologically inferior or mis-targeted chemical probe. Structurally, the target compound differs from the closest cataloged analog (N-(2,3-dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide, CAS 1428006-04-5) solely by the position of the amide attachment on the indane ring (1‑yl vs 5‑yl) [1]. In medicinal chemistry, even single-atom substituent shifts can alter receptor binding by orders of magnitude, change metabolic stability, or invert functional activity [2]. In the absence of published head‑to‑head assay data, a rational evidence‑based choice between the 1‑yl and 5‑yl positional isomers is impossible, making procurement decisions reliant on non‑public or vendor‑specific screening results [3]. This evidence gap underscores the urgent need for custom head‑to‑head profiling before declaring the target compound superior, equivalent, or inferior to its structural neighbors.

Positional isomer (5‑yl vs 1‑yl) may significantly alter target binding and selectivity
Absence of quantitative SAR data prevents evidence‑based interchangeability assessment
Procurement decisions currently rely on non‑public or vendor‑specific screening results

Quantitative Differentiator Map for Indane-Piperidine Carboxamide


Positional Isomer Evidence Gap: 1-yl vs 5-yl

The most relevant comparator for N-(2,3-dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide is its positional isomer N-(2,3-dihydro-1H-inden-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1428006-04-5). A comprehensive search of public databases (PubMed, Google Patents, PubChem, ChEMBL, BindingDB) returned zero quantitative data for either compound. No binding constants (Ki, IC50, EC50), selectivity profiles, or cellular efficacy values are publicly available [1]. Consequently, no numerical differentiation can be made. This evidence gap is critical because in the CNS field, indane positional isomerism has been shown to produce >100‑fold shifts in target affinity for several related scaffolds [2]. Until head‑to‑head profiling is generated, the 1‑yl and 5‑yl isomers cannot be distinguished on any quantitative basis.

Positional Isomer Gap
Data to verify
No public quantitative data for 1‑yl or 5‑yl isomer
No quantitative differentiation possible without custom profiling
Literature reports >100‑fold affinity shifts from positional isomerism in related scaffolds
positional isomerism CNS drug discovery binding affinity prediction

Validated Application Scenarios for Indane-Piperidine Carboxamide


Head-to-Head Positional Isomer SAR Profiling

Given the complete absence of public SAR data, the most immediate high‑value application for N-(2,3-dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a commissioned head‑to‑head profiling assay against its 5‑yl positional isomer (CAS 1428006-04-5) [1]. A rationally designed panel should include MAO‑A/MAO‑B inhibition (IC50), a broad kinase or GPCR selectivity screen, and microsomal metabolic stability to generate the quantitative differentiation data required for evidence‑based procurement [2]. This scenario directly addresses the evidence gap identified in Section 3.

Metabolic Soft-Spot Identification via Propargyl Replacement

The propargyl substituent is a known metabolic soft spot in many CNS tool compounds. A comparative metabolic stability study with the N‑propargyl‑substituted aminoindane scaffold could reveal whether the piperidine‑4‑carboxamide linkage confers a kinetic advantage over simpler propargyl‑amines (e.g., rasagiline) [1]. Such data would support differentiation from established MAO‑B inhibitor chemotypes.

Cholinergic and Sigma Receptor Panel Screening

Indane‑piperidine carboxamides are structurally reminiscent of known sigma‑1/sigma‑2 and cholinergic ligands. A focused panel screen (σ1, σ2, AChE/BuChE, and NMDA) would determine whether the 1‑yl‑indane substitution offers any selectivity advantages over the 5‑yl isomer or over published indene‑2‑carboxamide scaffolds [2]. Positive quantitative selectivity data would create the first evidence‑based rationale for selecting this compound over its closest publicly disclosed analogs.

Application
Selection Property
Validation Focus
Positional Isomer SAR Profiling
Isomer‑specific target binding
Quantitative differentiation from 5‑yl isomer
Propargyl Substituent Metabolism
Metabolic stability profile
Soft‑spot susceptibility vs simpler propargyl‑amines
CNS Target Panel Screening
Receptor selectivity mapping
σ1/σ2, cholinergic, NMDA selectivity context
Quote Request

Request a Quote for N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.